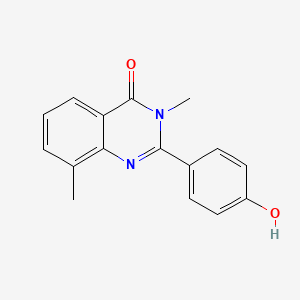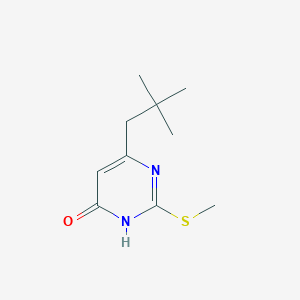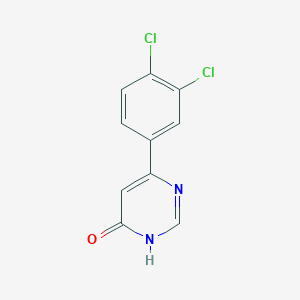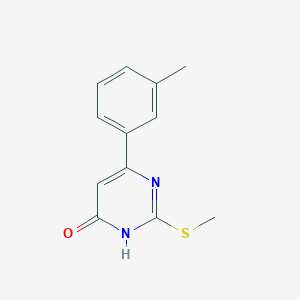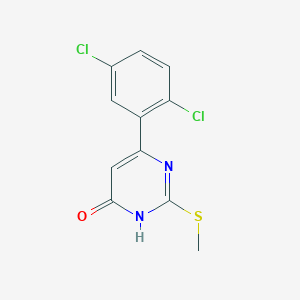
6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a versatile chemical compound used in scientific research. Its unique properties and diverse functional groups make it valuable for various applications, including pharmaceuticals and agricultural sciences1.
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. Detailed synthetic pathways can be found in relevant literature. Researchers have explored various methods to achieve efficient and high-yield synthesis1.
Molecular Structure Analysis
The molecular structure of 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one consists of a pyrimidine ring with a dichlorophenyl group at position 6 and a methylthio group at position 2. The 3H designation indicates the tautomeric form. Precise structural details, including bond angles and distances, are crucial for understanding its behavior and interactions1.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Researchers have investigated its reactivity with other compounds, such as nucleophiles, electrophiles, and oxidizing agents. These reactions play a pivotal role in designing synthetic routes and developing novel derivatives1.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Solid crystalline material.
- Color : Varies based on purity.
- Melting Point : Investigate literature for precise values.
- Solubility : Solubility in different solvents.
- Chemical Properties :
- Acidity/Basicity : Investigate pKa values.
- Stability : Consider stability under various conditions (light, temperature, etc.).
- Reactivity : Explore its behavior in different environments.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The compound has been explored for its potential in antimicrobial activities. For instance, new derivatives of pyridothienopyrimidines and pyridothienotriazines, which include structures related to 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, have been synthesized and evaluated for their in vitro antimicrobial activities. This research highlights the compound's utility in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antihypertensive Properties
The compound's derivatives have also been investigated for their antihypertensive properties. A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the compound , demonstrated their effectiveness in lowering blood pressure in hypertensive rats. This indicates the potential of these derivatives in the development of new antihypertensive medications (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Antiproliferative Activities
The compound and its derivatives have been studied for their antiproliferative effects, particularly against cancer cell lines. For example, novel pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized, and their antiproliferative activities were evaluated on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. This research underscores the potential of these compounds in cancer therapy (Atapour-Mashhad et al., 2017).
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Research has detailed the synthesis of pyrimido-pyrimidinedithiones and related derivatives, highlighting the compound's utility in organic synthesis and the development of potentially bioactive molecules (Snieckus & Guimarães, 2014).
Antibacterial and Antifungal Activities
The compound's derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. A study on novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety demonstrated moderate to excellent growth inhibition of bacteria and fungi, indicating their potential as antimicrobial agents (Ashok, Holla, & Kumari, 2007).
Safety And Hazards
Researchers must exercise caution when handling this compound. Safety considerations include:
- Toxicity : Assess toxicity levels.
- Handling : Use appropriate protective equipment.
- Storage : Store in a cool, dry place away from incompatible materials.
Direcciones Futuras
Future research should focus on:
- Derivatives : Synthesizing novel derivatives with modified functional groups.
- Biological Activity : Investigating its biological activity and potential applications.
- Optimization : Enhancing synthetic routes for improved yields and efficiency.
Propiedades
IUPAC Name |
4-(2,5-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIPICDKCOJNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



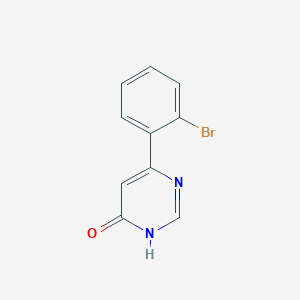

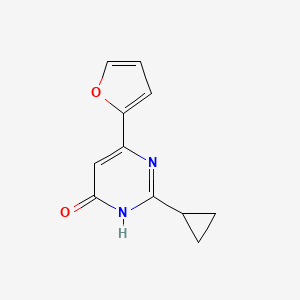
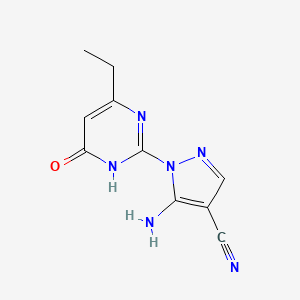
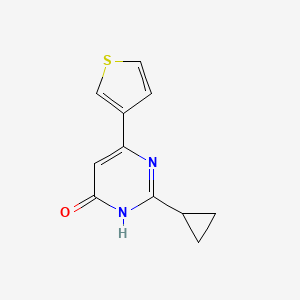
![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)
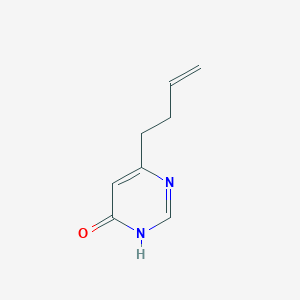

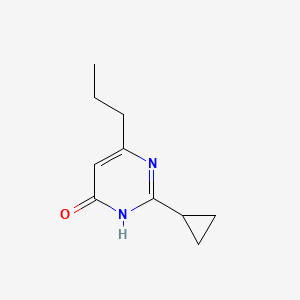
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
